molecular formula C24H18FN3O3 B11376573 5-(4-fluorobenzyl)-3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

5-(4-fluorobenzyl)-3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11376573
M. Wt: 415.4 g/mol
InChI Key: USJYQFWDLRJLAZ-UHFFFAOYSA-N
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Description

The compound 5-(4-fluorobenzyl)-3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a pyrrolopyrazolone derivative characterized by a fused bicyclic core (pyrrolo[3,4-c]pyrazol-6-one) with three distinct substituents:

  • 3-(2-hydroxyphenyl): A hydroxyl-substituted phenyl group at position 3, contributing hydrogen-bonding capacity and acidity.
  • 4-(4-hydroxyphenyl): A second hydroxyl-substituted phenyl group at position 4, enhancing polarity and interaction with biological targets.

This structural configuration suggests applications in medicinal chemistry, particularly in targeting proteins or enzymes sensitive to aromatic and hydrogen-bonding interactions.

Properties

Molecular Formula

C24H18FN3O3

Molecular Weight

415.4 g/mol

IUPAC Name

5-[(4-fluorophenyl)methyl]-3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C24H18FN3O3/c25-16-9-5-14(6-10-16)13-28-23(15-7-11-17(29)12-8-15)20-21(26-27-22(20)24(28)31)18-3-1-2-4-19(18)30/h1-12,23,29-30H,13H2,(H,26,27)

InChI Key

USJYQFWDLRJLAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC3=C2C(N(C3=O)CC4=CC=C(C=C4)F)C5=CC=C(C=C5)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorobenzyl)-3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and diketones.

    Introduction of the Fluorobenzyl Group: This step may involve nucleophilic substitution reactions using 4-fluorobenzyl halides.

    Attachment of Hydroxyphenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions using phenolic compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions may target the carbonyl group in the dihydropyrrolo[3,4-c]pyrazole core, converting it to an alcohol.

    Substitution: The fluorobenzyl group may participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Alcohols and related derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Research has shown that derivatives of pyrazole compounds, including this specific structure, possess antimicrobial activity. The mechanism often involves the disruption of bacterial cell walls or inhibition of essential metabolic pathways in pathogens .
  • Anti-inflammatory Effects : Studies indicate that compounds with similar structures can effectively reduce inflammation. This is particularly relevant in conditions like arthritis where inflammation plays a crucial role .
  • Antioxidant Activity : The presence of hydroxyl groups in the structure enhances its potential as an antioxidant, which can mitigate oxidative stress in cells and tissues .

Synthesis and Structural Characterization

The synthesis of 5-(4-fluorobenzyl)-3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds. For instance, the use of NMR allows for the identification of specific hydrogen environments within the molecule, while X-ray crystallography provides insights into the three-dimensional arrangement of atoms .

Computational Studies

Computational chemistry plays a vital role in understanding the properties and potential applications of this compound:

  • Molecular Docking Studies : These studies help predict how the compound interacts with biological targets at a molecular level. For example, docking simulations can reveal binding affinities to various enzymes or receptors involved in disease pathways .
  • Density Functional Theory (DFT) Calculations : DFT is utilized to predict electronic properties, stability, and reactivity of the compound. This theoretical framework aids in identifying optimal conditions for synthesis and potential modifications to enhance activity .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study 1 : A study evaluated the antimicrobial efficacy against various bacterial strains. The results demonstrated significant inhibition zones compared to control groups, indicating strong antibacterial properties attributed to the compound's unique structure .
  • Case Study 2 : In a therapeutic context, another study examined the anti-inflammatory effects in animal models of arthritis. The results showed a marked reduction in inflammatory markers and joint swelling when treated with this compound compared to untreated controls .

Mechanism of Action

The mechanism of action of 5-(4-fluorobenzyl)-3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one would depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Compound A : 4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one (CAS: 879937-91-4)

  • Substituents :
    • 4-chlorophenyl (position 4): Electron-withdrawing Cl atom vs. 4-hydroxyphenyl in the target compound.
    • 3-methoxypropyl (position 5): A flexible alkoxy chain instead of the rigid 4-fluorobenzyl group.
  • The methoxypropyl chain may enhance solubility but introduce conformational flexibility .

Compound B : (4S)-3-phenyl-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one (Identifier: 1JR)

  • Substituents :
    • Pyridin-3-yl (position 4): A basic nitrogen-containing aromatic ring vs. 4-hydroxyphenyl.
    • Phenyl (position 3): Lacks the hydroxyl group present in the target compound.
  • The absence of hydroxyl groups reduces acidity and hydrogen-bonding capacity .

Compound C : 4-(3-fluorophenyl)-3-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

  • Substituents :
    • 3-fluorophenyl (position 4): Fluorine at the meta position vs. para-substituted hydroxyl in the target compound.
    • 4-methylphenyl (position 3): Methyl group increases steric bulk but lacks hydrogen-bonding ability.
  • Impact : Meta-fluorine alters dipole moments and steric interactions compared to para-substituted groups. The methyl group may reduce solubility but improve membrane permeability .

Compound D : 3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

  • Substituents :
    • 3,4,5-trimethoxyphenyl (position 4): Electron-donating methoxy groups vs. hydroxyl in the target compound.
    • 2-phenylethyl (position 5): A bulky hydrophobic substituent.
  • Impact: Methoxy groups enhance electron density and may improve metabolic stability but reduce polarity.

Physicochemical and Pharmacological Implications

  • Hydrogen Bonding : The target compound’s dual hydroxyl groups (positions 3 and 4) confer superior hydrogen-bonding capacity compared to analogs with halogens (Cl, F) or methoxy groups. This may enhance binding to polar biological targets (e.g., kinases, GPCRs).
  • Electron Effects : The 4-fluorobenzyl group provides electronegativity similar to 4-chlorophenyl in Compound A but with a smaller atomic radius, minimizing steric hindrance .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Position 3 Position 4 Position 5 Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 2-hydroxyphenyl 4-hydroxyphenyl 4-fluorobenzyl C₂₆H₂₀FN₃O₃ 453.46 Dual hydroxyl groups, fluorobenzyl
Compound A (CAS: 879937-91-4) 2-hydroxyphenyl 4-chlorophenyl 3-methoxypropyl C₂₁H₂₀ClN₃O₃ 397.85 Chlorophenyl, flexible alkoxy chain
Compound B (1JR) Phenyl Pyridin-3-yl - C₁₆H₁₂N₄O 276.30 Pyridine ring, no hydroxyl groups
Compound C 4-methylphenyl 3-fluorophenyl Phenyl C₂₅H₂₀FN₃O 409.45 Meta-fluorine, methyl group
Compound D 2-hydroxyphenyl 3,4,5-trimethoxyphenyl 2-phenylethyl C₂₉H₂₈N₃O₅ 504.56 Trimethoxyphenyl, bulky substituent

Research Findings

  • Conformational Differences : Crystallographic studies () reveal that substituent orientation (e.g., perpendicular fluorophenyl groups) can drastically alter molecular shape, impacting interactions with biological targets .
  • Similarity vs. Function : Despite structural similarities (e.g., shared pyrrolopyrazolone core), functional divergence arises from substituent choice. For instance, hydroxyl groups in the target compound may favor kinase inhibition, while pyridine in Compound B could target neurological receptors .
  • Network Analysis: Chemical similarity networks () suggest that the target compound clusters with hydroxyl-rich analogs, but its fluorobenzyl group places it in a distinct node, highlighting its unique chemotype .

Biological Activity

The compound 5-(4-fluorobenzyl)-3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C24H21F2N3O3
  • Molecular Weight : 409.43 g/mol
  • CAS Number : 1593543-07-7

Biological Activity Overview

The biological activities of pyrazole derivatives are well-documented, with various studies highlighting their potential in treating a range of diseases. The compound exhibits multiple pharmacological effects:

  • Anticancer Activity :
    • Pyrazole derivatives have shown significant anticancer properties by inhibiting tumor cell proliferation. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .
  • Anti-inflammatory Effects :
    • The compound has been explored for its anti-inflammatory properties. Studies indicate that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, certain analogs have shown IC50 values comparable to standard anti-inflammatory drugs like diclofenac .
  • Neuroprotective Properties :
    • Research has suggested that some pyrazole compounds can modulate neuroinflammatory pathways and exhibit protective effects in neurodegenerative models. This is particularly relevant for conditions such as Alzheimer's disease where inflammation contributes to neuronal damage .

The mechanisms through which 5-(4-fluorobenzyl)-3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of key metabolic enzymes involved in inflammatory processes and cancer progression. For instance, inhibition of acetylcholinesterase (AChE) and carbonic anhydrase has been documented for structurally similar pyrazoles .
  • Modulation of Signaling Pathways : Pyrazole derivatives can influence various signaling pathways related to apoptosis and cell survival, contributing to their anticancer and neuroprotective effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives similar to the compound in focus:

StudyFindings
Turkan et al. (2018)Reported potent AChE inhibition with IC50 values as low as 66.37 nM for certain pyrazole analogs .
Tewari et al. (2014)Evaluated a series of pyrazole derivatives for anti-inflammatory activity; some compounds showed significant inhibition comparable to standard treatments .
Girodet et al. (2013)Demonstrated the vascular relaxation effects induced by pyrazole compounds, suggesting cardiovascular benefits .

Q & A

Q. What synthetic pathways are recommended for this compound?

The synthesis typically involves multi-step reactions, starting with condensation of hydrazine derivatives with carbonyl intermediates. For example, hydrazine can react with substituted chalcones under reflux conditions in ethanol to form pyrazoline cores. Subsequent functionalization (e.g., fluorobenzyl group introduction) requires coupling reactions with appropriate benzyl halides. Optimization includes adjusting reaction time (6–12 hours), temperature (70–90°C), and catalysts (e.g., K2CO3). Purification via column chromatography (silica gel, ethyl acetate/hexane) and validation by <sup>1</sup>H/<sup>13</sup>C NMR and mass spectrometry are critical .

Q. How should structural integrity be characterized?

Use a combination of spectroscopic and crystallographic methods:

  • NMR : Confirm substituent positions and diastereomeric purity via <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts (e.g., hydroxyl protons at δ 9–10 ppm).
  • X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks (e.g., intramolecular O–H···N interactions in the pyrazole ring) .
  • HRMS : Verify molecular mass within ±2 ppm error .

Advanced Research Questions

Q. How can contradictions in reported biological activities be resolved?

Contradictions often arise from variability in assay conditions. Mitigation strategies include:

  • Standardized protocols : Use common cell lines (e.g., HeLa for anticancer studies) and control for solvent effects (DMSO ≤0.1%).
  • Dose-response curves : Establish EC50/IC50 values across multiple concentrations (e.g., 1–100 µM).
  • Meta-analysis : Compare data using statistical tools (ANOVA, Tukey’s test) to identify outliers or confounding variables .

Q. What in silico strategies predict target interactions effectively?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases, cytochrome P450). Prioritize targets with high docking scores (ΔG ≤ −8 kcal/mol) and validate via MD simulations (100 ns trajectories).
  • QSAR modeling : Corrogate substituent effects (e.g., fluorobenzyl vs. chlorobenzyl) on bioactivity using descriptors like logP and polar surface area .

Q. How should environmental stability be assessed?

Conduct accelerated degradation studies under stress conditions:

  • Photolysis : Expose to UV light (λ = 254 nm) for 48 hours; monitor degradation via HPLC.
  • Hydrolysis : Test at pH 3, 7, and 10 (37°C, 7 days) to identify hydrolytically labile groups (e.g., ester linkages).
  • Thermal stability : Analyze by TGA/DSC to determine decomposition thresholds (>200°C typical for pyrrolopyrazoles) .

Q. What experimental designs evaluate pharmacokinetic properties?

  • In vitro ADME : Use Caco-2 monolayers for permeability (Papp ≥ 1 × 10<sup>−6</sup> cm/s indicates good absorption).
  • Plasma stability : Incubate compound in rat plasma (37°C, 24 hours); quantify remaining via LC-MS.
  • In vivo studies : Apply randomized block designs with split plots (e.g., dose groups, time points) to control for inter-individual variability .

Data Analysis and Mechanistic Studies

Q. How to analyze structure-activity relationships (SAR) for analogs?

  • Comparative crystallography : Overlay crystal structures of analogs (e.g., 4-methoxyphenyl vs. 4-fluorophenyl derivatives) to identify steric/electronic influences on binding.
  • Free-Wilson analysis : Quantify contributions of substituents (e.g., hydroxyl groups enhance solubility but reduce membrane permeability) .

Q. What techniques validate mechanism of action in cancer studies?

  • Flow cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).
  • Western blotting : Measure expression of apoptotic markers (e.g., Bax/Bcl-2 ratio) and kinase inhibition (phospho-ERK levels).
  • CRISPR knockouts : Confirm target specificity by comparing IC50 in wild-type vs. gene-edited cell lines .

Methodological Notes

  • Avoid commercial sources : Prioritize peer-reviewed journals (e.g., Acta Crystallographica, Molecules) over vendor-supplied data.
  • Data reproducibility : Share raw spectra/crystallographic files (CIF) in supplementary materials for independent validation .

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